N-phenethyl-2-phenylquinoline-4-carboxamide
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Overview
Description
N-phenethyl-2-phenylquinoline-4-carboxamide is a synthetic organic compound with the molecular formula C24H20N2O. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound has garnered interest due to its potential antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-phenethyl-2-phenylquinoline-4-carboxamide typically involves multiple steps starting from readily available precursors. One common synthetic route includes the following steps :
Doebner Reaction: Aniline reacts with 2-nitrobenzaldehyde and pyruvic acid to form 2-phenylquinoline-4-carboxylic acid.
Amidation: The carboxylic acid is then converted to its corresponding amide using an appropriate amine, such as phenethylamine.
Reduction: The nitro group is reduced to an amine.
Acylation and Amination: Further functionalization steps may include acylation and amination to introduce the desired substituents.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, solvents, and controlled reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: N-phenethyl-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for its potential anticancer activity and as a neurokinin-3 receptor antagonist.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-phenethyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways :
Antibacterial Activity: It disrupts bacterial cell wall synthesis or function, leading to cell death.
Anticancer Activity: It may inhibit cell proliferation by interfering with DNA replication or inducing apoptosis.
Neurokinin-3 Receptor Antagonism: It binds to and blocks the neurokinin-3 receptor, which is involved in various physiological processes.
Comparison with Similar Compounds
N-phenethyl-2-phenylquinoline-4-carboxamide can be compared with other quinoline derivatives to highlight its uniqueness :
Similar Compounds: 2-phenylquinoline-4-carboxylic acid, N-phenethyl-2-phenylquinoline-4-carboxylic acid, and other quinoline-based carboxamides.
Uniqueness: Its specific substitution pattern and functional groups confer unique biological activities and potential therapeutic applications.
Properties
CAS No. |
65628-69-5 |
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Molecular Formula |
C24H20N2O |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-phenyl-N-(2-phenylethyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H20N2O/c27-24(25-16-15-18-9-3-1-4-10-18)21-17-23(19-11-5-2-6-12-19)26-22-14-8-7-13-20(21)22/h1-14,17H,15-16H2,(H,25,27) |
InChI Key |
LVSGZPVWALHPET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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